

Application Notes and Protocols: Copper Cyanide in Electroplating Bath Formulations

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Compound of Interest		
Compound Name:	Copper;cyanide	
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These application notes provide a detailed overview of the use of copper cyanide in electroplating bath formulations. This document includes quantitative data on bath compositions and operating parameters, as well as detailed experimental protocols for bath preparation and analysis.

Introduction to Copper cyanide Electroplating

Copper cyanide electroplating is a well-established process valued for its ability to produce smooth, adhesive, and high-quality copper coatings on a variety of substrates.[1][2] Despite the toxicity of cyanide, this method remains crucial for applications requiring excellent adhesion and throwing power, particularly on complex shapes and sensitive base metals like zinc diecastings and aluminum alloys.[3][4][5]

The fundamental chemistry involves the use of an alkaline electrolyte solution where copper is present as a stable cyanide complex, typically $[Cu(CN)_3]^{2-}$.[5] This complexation is essential for the process, allowing for a controlled deposition of copper ions onto the substrate when an electric current is applied.[1][2]

Copper cyanide baths are broadly categorized into three main types:

 Strike Baths: These are dilute solutions with a high cyanide-to-copper ratio, designed to apply a thin, initial layer of copper that provides excellent adhesion for subsequent plating



layers.[3][4]

- Rochelle Salt Baths: These formulations include potassium sodium tartrate (Rochelle salt)
 which acts as a complexing agent to improve anode corrosion and refine the grain structure
 of the copper deposit.[6]
- High-Efficiency Baths: These baths are typically potassium-based and operate at higher temperatures and current densities to achieve faster plating rates and brighter deposits.[4][7]

Data Presentation: Bath Compositions and Operating Parameters

The following tables summarize the typical compositions and operating parameters for various copper cyanide electroplating baths.

Table 1: Copper Cyanide Strike Bath Formulations



Parameter	Concentration/Value	Purpose
For Zinc Die Castings		
Copper (as metal)	2-3 oz/gal (15-22.5 g/L)	Source of copper ions
Free Sodium Cyanide	1.5-2.5 oz/gal (11.2-18.7 g/L)	Complexes copper, aids in anode corrosion
Caustic Soda	0.2-0.5 oz/gal (1.5-3.7 g/L)	Increases conductivity, controls pH
Rochelle Salts	2-4 oz/gal (15-30 g/L)	Grain refinement, improves anode corrosion
рН	-	-
Temperature	110-120 °F (43-49 °C)	-
Current Density	10-25 A/ft²	-
For Steel		
Copper (as metal)	2-3 oz/gal (15-22.5 g/L)	Source of copper ions
Free Sodium Cyanide	1.5-2.5 oz/gal (11.2-18.7 g/L)	Complexes copper, aids in anode corrosion
Caustic Soda	2 oz/gal (15 g/L)	Increases conductivity, controls pH
Rochelle Salts	2-4 oz/gal (15-30 g/L)	Grain refinement, improves anode corrosion
рН	-	-
Temperature	110-120 °F (43-49 °C)	-
Current Density	10-25 A/ft²	-
For Zincated Aluminum		
Copper (as metal)	2-3 oz/gal (15-22.5 g/L)	Source of copper ions
Free Sodium Cyanide	1.5-2.5 oz/gal (11.2-18.7 g/L)	Complexes copper, aids in anode corrosion

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Caustic Soda	Omit	-
Rochelle Salts	2-4 oz/gal (15-30 g/L)	Grain refinement, improves anode corrosion
рН	9.8-10.2 (adjust with sodium bicarbonate)	-
Temperature	110-120 °F (43-49 °C)	-
Current Density	10-25 A/ft²	-

Data sourced from[3][4]

Table 2: Rochelle Salt and High-Efficiency Copper Cyanide Bath Formulations



Parameter	Rochelle Salt Bath	High-Efficiency (Potassium) Bath	Purpose
Copper Cyanide (CuCN)	3.5 oz/gal (26 g/L)	8 oz/gal (60 g/L)	Source of copper ions
Sodium/Potassium Cyanide	4.6 oz/gal (35 g/L) (Sodium)	12.5 oz/gal (94 g/L) (Potassium)	Complexes copper, provides free cyanide
Free Sodium/Potassium Cyanide	0.8 oz/gal (6 g/L)	1.0 oz/gal (7.5 g/L)	Ensures good deposit quality and anode corrosion
Sodium/Potassium Carbonate	4 oz/gal (30 g/L) (Sodium)	2 oz/gal (15 g/L) (Potassium)	Buffering, conductivity
Rochelle Salt	6 oz/gal (45 g/L)	-	Complexing agent, grain refiner
Sodium/Potassium Hydroxide	to pH 12.3	5.6 oz/gal (42 g/L) (Potassium)	Increases conductivity, controls pH
Temperature	130-160 °F (54-71 °C)	170-180 °F (77-82 °C)	Affects plating speed and deposit properties
Cathode Current Density	20-40 A/ft²	30-60 A/ft²	Determines plating rate
Anode Current Density	30 A/ft² (max)	50 A/ft² (max)	Ensures proper anode dissolution
Cathode Efficiency	50%	100%	Efficiency of copper deposition
Maximum Deposit Thickness	0.2 mil (5.0 μm)	0.3-2.0 mil (7.5-50 μm)	-
Agitation	Solution flow	Solution flow, mechanical, air	Replenishes ions at the cathode surface

Data sourced from[1]



Experimental Protocols Preparation of a High-Speed Potassium Copper Cyanide Plating Bath

This protocol describes the preparation of a high-speed potassium copper cyanide plating bath.

Materials:

- · Deionized water
- Potassium cyanide (KCN)
- Copper cyanide (CuCN)
- Potassium hydroxide (KOH)
- Brighteners and other additives (as required)
- Plating tank (steel)
- · Mechanical agitator

Procedure:

- Fill the plating tank to approximately 60% of its working volume with deionized water.[8]
- With continuous mechanical agitation, slowly add the required amount of potassium cyanide to the tank. Continue agitation until the potassium cyanide is completely dissolved.[8]
- Slowly add the copper cyanide to the bath while maintaining agitation. Continue mixing until the copper cyanide is fully dissolved, and the solution appears clear.[8]
- Slowly add the potassium hydroxide. Be aware that this will cause the bath to heat up.[8]
- Add any proprietary brighteners or other addition agents as specified by the manufacturer.[8]
- Add deionized water to bring the bath to its final working volume and mix thoroughly until the solution is homogeneous.[8]



 Heat the bath to the desired operating temperature (typically 170-180 °F or 77-82 °C for high-speed baths).[1]

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Perform all operations in a well-ventilated area, preferably under a fume hood, as cyanide compounds are highly toxic.
- Never add acid to a cyanide solution, as this will generate highly toxic hydrogen cyanide gas.

Analysis of Free Cyanide in a Copper Plating Bath by Titration

This protocol outlines the determination of free cyanide concentration in a copper cyanide plating bath using silver nitrate titration.

Materials:

- · Sample of copper cyanide plating bath
- Deionized water
- 10% Potassium iodide (KI) solution
- 0.1 N Silver nitrate (AgNO₃) standard solution
- Pipettes
- Erlenmeyer flask
- Burette

Procedure:

Pipette a 10 mL sample of the copper plating bath into a 250 mL Erlenmeyer flask.[6]



- Add 10 mL of 10% potassium iodide solution and 150 mL of deionized water to the flask.
- Titrate the solution with a standardized 0.1 N silver nitrate solution.
- The endpoint is reached when a faint, permanent turbidity (yellowish-white cloudiness) appears.[6][9]
- Record the volume of silver nitrate solution used.

Calculation: Free Cyanide (g/L) = (mL of AgNO₃ used) x 0.98[6]

Note: The factor of 0.98 is specific to the normality of the silver nitrate solution and the sample volume used in the cited procedure. This may need to be adjusted based on the specific reagents and volumes used.

Analysis of Copper Metal in a Copper Cyanide Bath by Titration

This protocol describes the determination of the copper metal concentration in a cyanide bath.

Materials:

- Sample of copper cyanide plating bath
- Nitric acid (HNO₃), concentrated
- Sulfuric acid (H₂SO₄), concentrated
- Ammonium hydroxide (NH4OH), concentrated
- 1-(2-Pyridylazo)-2-naphthol (PAN) indicator
- 0.1 M EDTA solution
- Beaker
- Hot plate



· Fume hood

Procedure:

- Pipette a 10 mL sample of the plating solution into a 250 mL conical flask.[6]
- In a fume hood, add 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.
 [6]
- Heat the solution on a hot plate until dense white fumes of sulfur trioxide are evolved. This step destroys the cyanide and removes nitric acid.[9]
- Cool the solution and carefully add 100 mL of deionized water.
- Add concentrated ammonium hydroxide until the solution turns a deep blue color and has a distinct ammonia odor.[9]
- Boil for 15 minutes to remove excess ammonia.[9]
- Add a few drops of PAN indicator.
- Titrate with 0.1 M EDTA solution until the color changes to a stable green endpoint.

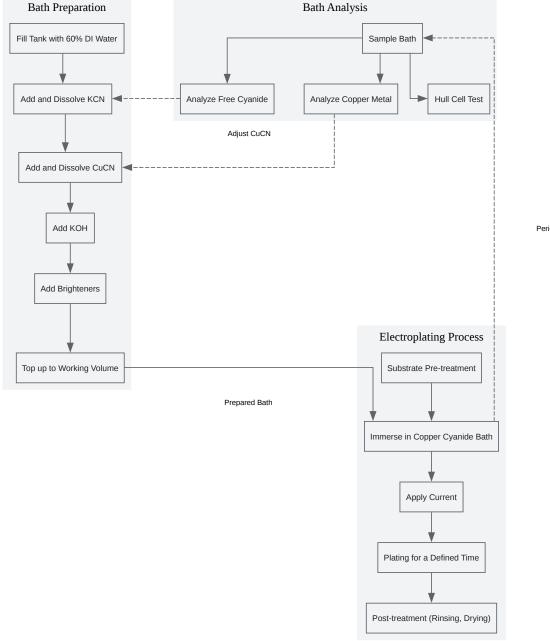
Calculation: Copper $(g/L) = (mL \text{ of EDTA used}) \times 3.169[9]$

Note: The calculation factor is dependent on the molarity of the EDTA solution and the initial sample volume.

Visualizations

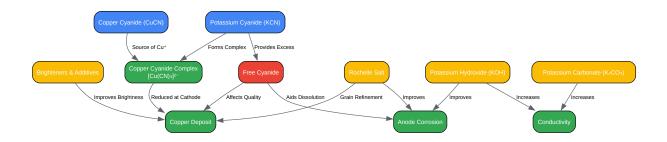
Experimental Workflow for Copper Cyanide Bath Preparation and Plating





Periodic Sampling





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